1-(4-fluorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclopentanecarboxamide
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Overview
Description
1-(4-fluorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclopentanecarboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a triazolopyridine moiety, and a cyclopentanecarboxamide group. Its distinct chemical structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclopentanecarboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the triazolopyridine moiety: This can be achieved by reacting 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions.
Introduction of the fluorophenyl group: This step involves the use of a fluorinated aromatic compound, which is coupled with the triazolopyridine intermediate.
Cyclopentanecarboxamide formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-fluorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclopentanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclopentanecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The triazolopyridine moiety is known to bind to specific sites on proteins, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclopentanecarboxamide
- 1-(4-bromophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclopentanecarboxamide
Uniqueness
1-(4-fluorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclopentanecarboxamide is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and specificity for certain biological targets. This fluorine substitution can also improve the compound’s metabolic stability and bioavailability compared to its chlorinated or brominated analogs.
Properties
Molecular Formula |
C20H21FN4O |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclopentane-1-carboxamide |
InChI |
InChI=1S/C20H21FN4O/c21-16-8-6-15(7-9-16)20(11-2-3-12-20)19(26)22-13-10-18-24-23-17-5-1-4-14-25(17)18/h1,4-9,14H,2-3,10-13H2,(H,22,26) |
InChI Key |
AHUURFPNNRGJBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)F)C(=O)NCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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